molecular formula C29H21BrN4O4 B4971435 N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide

Cat. No.: B4971435
M. Wt: 569.4 g/mol
InChI Key: CHIQEQKUNVCFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with bromophenoxy, nitrophenyl, and diphenyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent to form the bromophenoxy intermediate.

    Nitration: The bromophenoxy intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Pyrazole Formation: The nitrated intermediate is then reacted with a suitable hydrazine derivative to form the pyrazole ring.

    Carboxamide Formation: Finally, the pyrazole derivative is reacted with a carboxylic acid derivative to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of iodophenoxy derivatives.

Scientific Research Applications

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s bromophenoxy and nitrophenyl groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The pyrazole core may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler brominated phenol with similar bromine substitution.

    5-Nitro-1,3-diphenylpyrazole: A pyrazole derivative with a nitro group, lacking the bromophenoxy substitution.

    N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide: A structurally related compound with a fluorobenzamide group instead of the pyrazole core.

Uniqueness

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide stands out due to its unique combination of bromophenoxy, nitrophenyl, and pyrazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21BrN4O4/c1-19-27(28(20-8-4-2-5-9-20)32-33(19)23-10-6-3-7-11-23)29(35)31-22-16-24(34(36)37)18-26(17-22)38-25-14-12-21(30)13-15-25/h2-18H,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIQEQKUNVCFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.